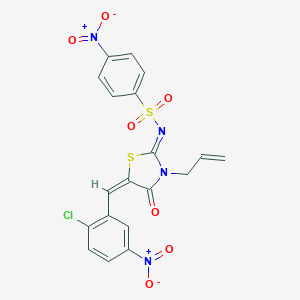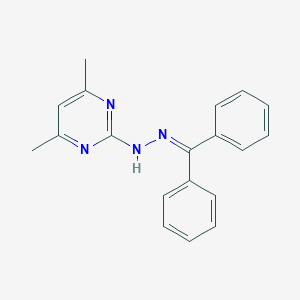![molecular formula C20H15BrN6O3S B403896 (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403896.png)
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE] is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the nitro group makes it susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromo-phenyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The presence of the bromo-phenyl and nitro-phenyl groups enhances its binding affinity to the target proteins, leading to effective inhibition .
Comparación Con Compuestos Similares
Similar compounds include other thiazole derivatives such as:
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer activities.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities including antibacterial, antifungal, and antitumor properties.
What sets (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE] apart is its unique combination of substituents, which confer enhanced biological activity and specificity towards certain molecular targets.
Propiedades
Fórmula molecular |
C20H15BrN6O3S |
|---|---|
Peso molecular |
499.3g/mol |
Nombre IUPAC |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2-methyl-5-nitrophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15BrN6O3S/c1-11-3-8-15(27(29)30)9-16(11)23-24-18-12(2)25-26(19(18)28)20-22-17(10-31-20)13-4-6-14(21)7-5-13/h3-10,25H,1-2H3 |
Clave InChI |
CKHPPQJYVSFYJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',6'-ditert-butyl-6-nitro-2-(4-nitrophenyl)-3,4-dihydrospiro(2H-[1,4]benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403821.png)
![2',6,6',8-tetratert-butyl-2-vinyl-3,4-dihydrospiro(2H-1,4-benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403822.png)


![5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole](/img/structure/B403825.png)


![4-(2-Methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B403828.png)
![2-[(Z)-hydroxyiminomethyl]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B403829.png)
![2-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol](/img/structure/B403833.png)



